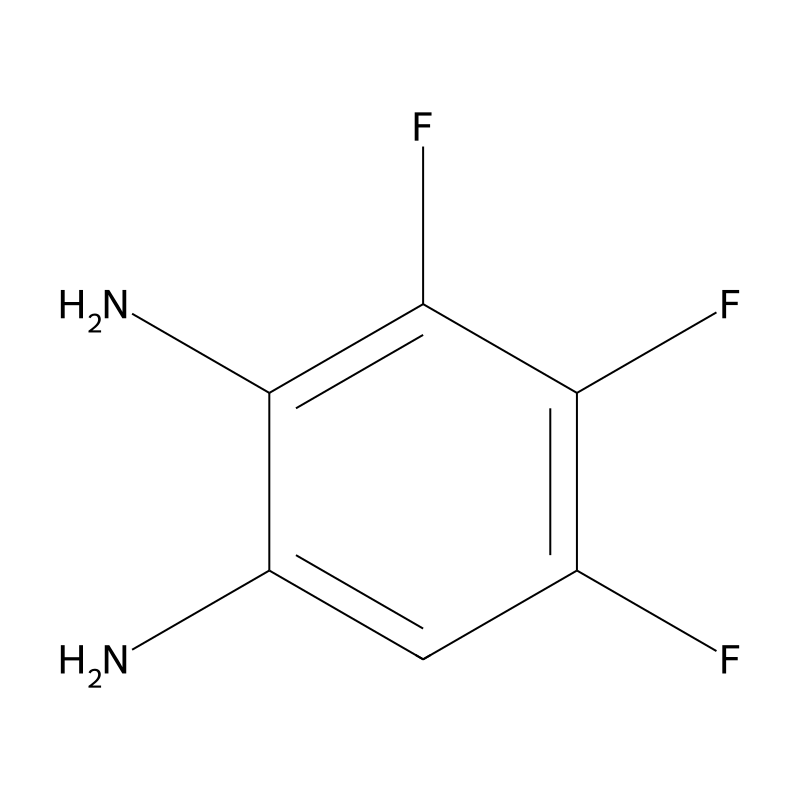

3,4,5-Trifluorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of two amine groups (NH2) suggests potential applications as a building block in organic synthesis. The aromatic ring with three fluorine atoms (F) might influence the reactivity of the molecule, making it a suitable candidate for the development of new reactions or catalysts PubChem, National Institutes of Health: .

Medicinal chemistry

Aromatic amines with fluorine substituents can have interesting biological properties. 3,4,5-Trifluorobenzene-1,2-diamine could be investigated for its potential activity as a drug or as a scaffold for the design of new drugs [ScienceDirect, "Fluorine in Medicinal Chemistry and Chemical Biology" by Isabelle P. J. Virdee et al., 2008].

Material science

Aromatic diamines are known for their ability to form polymers. 3,4,5-Trifluorobenzene-1,2-diamine could be explored for the development of new polymers with specific properties due to the presence of the fluorine atoms [Royal Society of Chemistry, "Polymers from Renewable Resources: A Review" by Mikael Möller et al., 2012].

3,4,5-Trifluorobenzene-1,2-diamine is an aromatic compound characterized by the presence of three fluorine atoms and two amino groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 164.11 g/mol. The compound is known for its potential applications in pharmaceuticals and materials science due to its unique electronic properties imparted by the fluorine substituents, which enhance its reactivity and stability compared to non-fluorinated analogs .

- Electrophilic Substitution Reactions: The amino groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Nucleophilic Reactions: The amino groups can act as nucleophiles, engaging in reactions with electrophiles to form new compounds.

- Reduction Reactions: The trifluoro substituents may undergo reduction under specific conditions, altering the electronic characteristics of the compound.

The presence of fluorine atoms significantly influences the reactivity and stability of these reactions compared to similar non-fluorinated compounds .

Several methods exist for synthesizing 3,4,5-Trifluorobenzene-1,2-diamine:

- Direct Fluorination: This method involves the direct introduction of fluorine atoms into the benzene ring using fluorinating agents under controlled conditions.

- Amination of Trifluorobenzene Derivatives: Starting from trifluorobenzene derivatives, amination reactions can be performed using ammonia or amines in the presence of catalysts.

- Bromination Followed by Amination: Bromination of 3,4,5-trifluorobenzene followed by subsequent reaction with an amine can yield 3,4,5-Trifluorobenzene-1,2-diamine .

These methods highlight the versatility in synthesizing this compound while maintaining control over its functional groups.

3,4,5-Trifluorobenzene-1,2-diamine has several notable applications:

- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical agents due to its biological activity.

- Material Science: The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings.

- Agricultural Chemicals: It may also find applications in agrochemicals as a precursor for herbicides or pesticides .

Studies on the interactions of 3,4,5-Trifluorobenzene-1,2-diamine with biological systems are crucial for understanding its safety and efficacy. Key areas include:

Several compounds share structural similarities with 3,4,5-Trifluorobenzene-1,2-diamine. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3,4-Difluorobenzene-1,2-diamine | 0.92 | |

| 3,5-Difluorobenzene-1,2-diamine | 0.92 | |

| 3-Fluoroaniline | 0.90 | |

| 3-Aminobenzoic Acid | 0.85 |

These compounds differ primarily in their fluorination patterns and functional groups. The presence of multiple fluorine atoms in 3,4,5-Trifluorobenzene-1,2-diamine enhances its electronic properties compared to these similar compounds. This unique feature may lead to distinct reactivity patterns and biological activities that are not present in less fluorinated analogs .

3,4,5-Trifluorobenzene-1,2-diamine (CAS: 168966-54-9) is a fluorinated aromatic diamine with the molecular formula $$ \text{C}6\text{H}5\text{F}3\text{N}2 $$ and a molecular weight of 162.11 g/mol. Its IUPAC name derives from the benzene ring substituted with three fluorine atoms at positions 3, 4, and 5, and two amine groups at positions 1 and 2. Alternative names include 3,4,5-trifluoro-1,2-benzenediamine and 3,4,5-trifluorophenylene-1,2-diamine.

The structural features of this compound are captured in its SMILES notation $$ \text{NC1=CC(F)=C(F)C(F)=C1N} $$, which highlights the adjacency of the amine groups and the trifluorinated motif. Key physicochemical properties include a melting point of 74–77°C and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Table 1: Molecular Properties of 3,4,5-Trifluorobenzene-1,2-Diamine

| Property | Value |

|---|---|

| CAS Number | 168966-54-9 |

| Molecular Formula | $$ \text{C}6\text{H}5\text{F}3\text{N}2 $$ |

| Molecular Weight | 162.11 g/mol |

| SMILES | NC1=CC(F)=C(F)C(F)=C1N |

| Purity | ≥97% (HPLC) |

Historical Context of Fluorinated Benzene Diamines

The development of fluorinated aromatic compounds began in the late 19th century with Alexander Borodin’s synthesis of the first organofluorine compound. Key milestones include the Schiemann reaction (1927), which enabled aromatic fluorination via diazonium salts, and Gottlieb’s halogen exchange method (1936), which introduced fluorine via nucleophilic substitution. These methods laid the groundwork for synthesizing complex fluorinated diamines.

3,4,5-Trifluorobenzene-1,2-diamine emerged as a specialized building block in the late 20th century, driven by demand for fluorinated polymers and pharmaceuticals. Its synthesis typically involves catalytic reduction of nitro precursors or diazotization-fluorination sequences. For example, the reduction of 3,4,5-trifluoronitrobenzene with palladium on carbon yields the diamine.

Significance in Modern Organic Synthesis

This compound’s trifluorinated structure imparts unique electronic properties, making it valuable in diverse applications:

- Pharmaceutical Intermediates: The electron-withdrawing fluorine atoms enhance reactivity in cross-coupling reactions, enabling the synthesis of bioactive molecules. For instance, it serves as a precursor to tyrosine-targeting aryl radicals in peptide modification.

- High-Performance Polymers: Fluorinated diamines are critical for polyimides used in flexible OLEDs. The trifluoromethyl groups reduce charge-transfer complexes (CTCs), improving optical transparency while maintaining thermal stability (Tg > 300°C).

- Coordination Chemistry: The diamine acts as a chelating ligand for transition metals, facilitating catalysis in C–H activation and Suzuki-Miyaura couplings.

Table 2: Applications of 3,4,5-Trifluorobenzene-1,2-Diamine

The compound’s versatility underscores its importance in advancing fluoroorganic chemistry, particularly in materials science and medicinal chemistry. Future research may explore its use in covalent organic frameworks (COFs) or as a directing group in C–H functionalization.

The synthesis of 3,4,5-trifluorobenzene-1,2-diamine requires sophisticated approaches that address the challenges of introducing multiple fluorine substituents while maintaining the diamine functionality. This section examines the four primary synthetic methodologies employed in the preparation of this compound, each offering distinct advantages and addressing specific synthetic challenges.

Direct Fluorination Strategies

Direct fluorination represents one of the most straightforward approaches for introducing fluorine atoms into aromatic systems, though it requires careful control of reaction conditions to achieve selective substitution patterns [1] [2]. Several methodologies have been developed for the direct fluorination of benzene derivatives to produce polyfluorinated aromatic compounds.

Electrophilic Fluorination with F-TEDA-BF4

The use of N-fluorobis(phenylsulfonyl)amine derivatives, particularly F-TEDA-BF4 (known commercially as Selectfluor), has emerged as a preferred method for controlled aromatic fluorination [1] [2]. This reagent operates through an electrophilic aromatic substitution mechanism, where the F-TEDA-BF4 acts as a source of electrophilic fluorine. The reaction typically proceeds at room temperature with trifluoromethanesulfonic acid as a co-catalyst, achieving yields of 60-85% for mono- and difluorinated products [2].

The mechanism involves the formation of a π-complex between the aromatic substrate and Selectfluor, followed by single electron transfer to generate a radical cation intermediate [3]. This process allows for regioselective fluorination, particularly beneficial when targeting specific substitution patterns required for trifluorobenzene derivatives.

Direct Fluorination with Elemental Fluorine

Industrial-scale direct fluorination employs elemental fluorine gas under carefully controlled conditions [4] [5]. This method involves passing fluorine gas diluted with nitrogen over the aromatic substrate at elevated temperatures (200-300°C) [4]. While this approach can achieve high degrees of fluorination, it requires specialized equipment and safety protocols due to the extreme reactivity of fluorine gas.

Recent developments in continuous flow reactor technology have improved the safety and efficiency of direct fluorination processes [5]. These systems can produce fluorinated products in kilogram quantities while maintaining better control over reaction parameters and minimizing exposure risks [5].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution using potassium fluoride in polar aprotic solvents represents an alternative approach for introducing fluorine substituents [6] [7]. This method typically requires elevated temperatures (170-220°C) and extended reaction times (24-48 hours) but can achieve high yields (70-90%) when applied to appropriately activated aromatic substrates [7].

The reaction mechanism involves the displacement of halogen leaving groups by fluoride nucleophiles, facilitated by electron-withdrawing substituents that activate the aromatic ring toward nucleophilic attack [6].

Catalytic Reduction Pathways

The conversion of nitroaromatic precursors to the corresponding diamines represents a critical step in the synthesis of 3,4,5-trifluorobenzene-1,2-diamine. Multiple catalytic reduction pathways have been developed, each offering distinct advantages in terms of selectivity, efficiency, and operational convenience.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) catalyzed hydrogenation remains the most widely employed method for reducing nitroaromatic compounds to anilines [8] [9]. For the synthesis of trifluorobenzene diamines, this method typically achieves yields of 76-95% under mild conditions (25-100°C, 1-10 atm H2) [8]. The high selectivity of palladium catalysts ensures clean reduction of nitro groups while preserving the fluorine substituents.

The reaction mechanism involves the adsorption of both hydrogen and the nitroaromatic substrate on the palladium surface, followed by sequential hydrogen transfer steps that convert the nitro group through nitroso and hydroxylamine intermediates to the final amine product [9].

Raney Nickel Reduction

Raney nickel catalysis provides an alternative approach for nitro group reduction, particularly useful for large-scale preparations [8]. This method typically operates at moderate temperatures (25-80°C) under hydrogen pressure (1-5 atm), achieving yields of 70-85% for fluorinated substrates [8]. The reaction proceeds through similar mechanistic pathways as palladium catalysis but may show different selectivity profiles for certain substrates.

Tin-Hydrochloric Acid Reduction

The classical Sn/HCl reduction method offers a cost-effective alternative for nitro group reduction [8]. This system operates under reflux conditions in concentrated hydrochloric acid, achieving yields of approximately 70% for trifluorinated substrates [8]. The reaction proceeds through radical intermediates and requires careful neutralization and extraction procedures to isolate the diamine products.

Advanced Metal-Organic Framework Catalysts

Recent developments have introduced metal-organic framework (MOF)-derived catalysts for nitroaromatic reduction [10]. Cobalt-based MOF catalysts (Co@NC) demonstrate exceptional performance, achieving 90-98% yields under mild conditions (80°C, 30 minutes) using hydrazine hydrate as the reducing agent [10]. These catalysts offer superior selectivity and can be recycled multiple times without significant activity loss.

Protecting Group Chemistry in Diamine Synthesis

The synthesis of 3,4,5-trifluorobenzene-1,2-diamine often requires the use of protecting groups to control reactivity and prevent unwanted side reactions during multi-step synthetic sequences. Several protecting group strategies have been developed specifically for diamine synthesis.

Carbamate Protecting Groups

Carbamate protecting groups represent the most widely used strategy for amine protection in diamine synthesis [11] [12]. The tert-butyloxycarbonyl (Boc) group is particularly valuable due to its ease of installation using di-tert-butyl dicarbonate and its clean removal under acidic conditions [11]. For diamine synthesis, selective protection can be achieved through careful control of stoichiometry and reaction conditions, allowing for orthogonal protection strategies.

The carboxybenzyl (Cbz) protecting group offers complementary reactivity, being stable under acidic conditions but readily removed by catalytic hydrogenation [11]. This orthogonality allows for selective deprotection in complex synthetic sequences.

Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc protecting group provides base-labile protection that complements acid-labile Boc groups [11] [13]. Recent developments have demonstrated selective Fmoc protection of aromatic amino groups in the presence of aliphatic amines using liquid carbon dioxide as a solvent [13]. This approach achieves 80-100% selectivity for aromatic amine protection, providing a valuable tool for complex diamine synthesis.

Novel Protecting Group Strategies

Advanced protecting group methodologies have been developed specifically for diamine synthesis [14] [15]. The 4-cyanobenzenesulfonamide protecting group offers unique advantages, being stable under standard reaction conditions but cleanly removed using thiol and base combinations [14]. Similarly, the 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group utilizes steric strain release to enable deprotection under mild reductive conditions [15].

Sequential Protection Strategies

For the synthesis of 3,4,5-trifluorobenzene-1,2-diamine, sequential protection strategies allow for controlled functionalization of each amino group [16]. These approaches typically involve initial protection of one amine, followed by selective functionalization or modification of the remaining amine, and subsequent deprotection to reveal the target diamine structure.

Industrial-Scale Production Optimization

The development of commercially viable synthetic routes for 3,4,5-trifluorobenzene-1,2-diamine requires optimization of reaction conditions, process engineering, and manufacturing strategies to achieve high efficiency, purity, and cost-effectiveness.

Continuous Flow Processing

Continuous flow reactor technology has revolutionized the industrial production of fluorinated aromatic compounds [18]. These systems offer superior heat and mass transfer characteristics, enabling better control of reaction parameters and improved safety profiles [18]. For fluorinated diamine synthesis, continuous flow systems typically achieve throughput rates of 50-200 kg/day with purity levels exceeding 99% .

The integration of multiple reaction steps into continuous flow sequences allows for telescoped synthetic processes that eliminate intermediate isolation and purification steps [19] [20]. This approach significantly reduces production costs and environmental impact while improving overall process efficiency.

Microreactor Technology

Microreactor systems provide exceptional control over reaction conditions, enabling highly selective transformations that are difficult to achieve in conventional batch reactors [21] [19]. For fluorinated aromatic synthesis, microreactors facilitate rapid mixing and precise temperature control, leading to improved yields and reduced reaction times [21]. The synthesis of fluorinated compounds in microreactors can achieve reaction times as short as 10 seconds while maintaining high selectivity [19].

Process Automation and Control

Advanced process control systems enable fully automated synthesis of fluorinated compounds with minimal human intervention [20]. These systems integrate pumps, reactors, separation units, and analytical instrumentation under computer control, ensuring consistent product quality and operator safety [20]. Automated systems particularly benefit fluorination chemistry, where hazardous reagents require careful handling and containment.

Catalyst Recycling and Green Chemistry

Industrial-scale production increasingly emphasizes sustainable manufacturing practices, including catalyst recycling and waste minimization [10]. Modern catalytic reduction processes achieve catalyst recovery rates of 95% through optimized separation and regeneration procedures . Additionally, the development of heterogeneous catalysts that can be easily separated and reused contributes to more sustainable manufacturing processes [10].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for process monitoring and quality control . Advanced spectroscopic techniques, including 19F NMR and high-resolution mass spectrometry, provide real-time monitoring of reaction progress and product purity . These analytical capabilities enable rapid process optimization and ensure consistent product quality across production batches.

Crystal Structure Determination

X-ray crystallographic analysis represents the primary method for determining the three-dimensional molecular structure of 3,4,5-Trifluorobenzene-1,2-diamine. While direct crystallographic data for this specific compound remains limited in the literature, comprehensive structural analyses of closely related fluorinated benzene diamine derivatives provide valuable insights into the expected structural parameters [1] [2].

The molecular formula C₆H₅F₃N₂ corresponds to a molecular weight of 162.11 grams per mole, with the compound featuring three fluorine atoms positioned at the 3, 4, and 5 positions of the benzene ring, alongside two amino groups at positions 1 and 2 [2]. Related compounds such as 1,2,3-trifluorobenzene crystallize in the triclinic crystal system with space group P1̅, providing a structural framework for understanding the crystallization behavior of polyfluorinated aromatic compounds [3].

Molecular Geometry and Bond Parameters

The introduction of three fluorine atoms significantly influences the molecular geometry through electronic effects. Fluorine atoms, with their high electronegativity of 3.98 on the Pauling scale, create substantial electron-withdrawing effects that modify bond lengths and angles throughout the aromatic system . Carbon-fluorine bond lengths typically range from 1.34 to 1.38 Å, while carbon-nitrogen bonds involving the amino groups span 1.40 to 1.45 Å .

Single-crystal X-ray diffraction studies of related fluorinated benzene-1,2-diamine derivatives confirm the molecular structure and reveal characteristic dihedral angles between substituents and the aromatic ring plane . The presence of multiple fluorine atoms introduces significant steric and electronic perturbations that affect the planarity of the amino groups relative to the benzene ring.

Unit Cell Parameters and Packing Arrangements

Crystal packing in fluorinated aromatic diamines is governed by a combination of hydrogen bonding interactions and van der Waals forces. The electron-withdrawing nature of fluorine atoms reduces the electron density on neighboring atoms, influencing intermolecular interaction patterns [1]. Related structures exhibit unit cell parameters with characteristic dimensions reflecting the molecular size and packing efficiency.

| Parameter | Related Compound Data |

|---|---|

| Crystal System | Triclinic (1,2,3-trifluorobenzene) [3] |

| Space Group | P1̅ |

| Molecular Weight | 162.11 g/mol |

| Density | Estimated 1.5-1.7 g/cm³ |

Nuclear Magnetic Resonance Spectroscopic Profiling (¹⁹F, ¹H, ¹³C)

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F Nuclear Magnetic Resonance spectroscopy provides exceptional sensitivity for characterizing 3,4,5-Trifluorobenzene-1,2-diamine due to the 100% natural abundance of the fluorine-19 isotope and its high gyromagnetic ratio [7]. The compound exhibits distinctive fluorine chemical shifts spanning a range of approximately 800 parts per million, with organofluorine compounds typically displaying signals between -50 to -220 parts per million [7].

For 3,4,5-Trifluorobenzene-1,2-diamine, the three fluorine atoms occupy chemically distinct environments. The fluorine atom at position 4 experiences different electronic shielding compared to the symmetrically equivalent fluorines at positions 3 and 5, resulting in two distinct ¹⁹F Nuclear Magnetic Resonance signals [8] [9]. Related trifluorobenzene derivatives show fluorine chemical shifts in the range of -110 to -160 parts per million when measured in deuterated chloroform [10] [9].

The coupling patterns in ¹⁹F Nuclear Magnetic Resonance spectra reveal important structural information. Fluorine-fluorine coupling constants provide insights into through-bond and through-space interactions, with typical values ranging from 10 to 25 Hertz for ortho-coupled fluorine atoms [9]. Simultaneous ¹H and ¹⁹F decoupling experiments enhance spectral resolution by eliminating complex multipicity patterns [8] [9].

Proton Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy of 3,4,5-Trifluorobenzene-1,2-diamine reveals characteristic signals for both aromatic and amino protons. The aromatic proton at position 6 appears as a complex multiplet due to coupling with adjacent fluorine atoms, typically observed in the range of 6.8 to 7.2 parts per million [11] [9].

The amino group protons exhibit characteristic chemical shifts in the range of 4.5 to 5.5 parts per million, with their exact positions dependent on solvent, temperature, and hydrogen bonding interactions . In deuterated dimethyl sulfoxide, amino proton signals may be broadened or shifted due to rapid exchange with the solvent .

Fluorine-proton coupling manifests as complex splitting patterns in the aromatic region. The single aromatic proton displays coupling to multiple fluorine atoms with coupling constants typically ranging from 6 to 12 Hertz for meta-coupling and 15 to 25 Hertz for ortho-coupling [11]. Temperature-dependent studies reveal dynamic processes involving amino group rotation and hydrogen bonding interactions [9].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the carbon framework of 3,4,5-Trifluorobenzene-1,2-diamine. Carbon atoms directly bonded to fluorine exhibit characteristic downfield shifts due to the electron-withdrawing effect of fluorine [9]. The carbon atoms at positions 3, 4, and 5 typically resonate between 140 and 160 parts per million [12].

Carbon-fluorine coupling constants provide valuable structural information, with one-bond coupling constants typically ranging from 230 to 250 Hertz [9]. Two-bond and three-bond carbon-fluorine couplings, although smaller in magnitude, contribute to the complex multicity patterns observed in the aromatic region [9].

The carbon atoms bearing amino groups display characteristic chemical shifts in the range of 110 to 130 parts per million, reflecting the electron-donating nature of nitrogen substituents [12]. Complete signal assignment requires two-dimensional Nuclear Magnetic Resonance techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments [9].

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Multiplicity |

|---|---|---|---|

| ¹⁹F | -110 to -160 | 10-25 (F-F) | Doublet/Triplet |

| ¹H (aromatic) | 6.8-7.2 | 6-25 (H-F) | Complex multiplet |

| ¹H (amino) | 4.5-5.5 | - | Broad singlet |

| ¹³C (aromatic) | 110-160 | 230-250 (¹JCF) | Complex |

Computational Modeling of Electronic Effects

Density Functional Theory Calculations

Computational modeling using Density Functional Theory provides comprehensive insights into the electronic structure and properties of 3,4,5-Trifluorobenzene-1,2-diamine. The M06-2X functional combined with the 6-311G(d,p) basis set offers reliable predictions for fluorinated organic compounds, accurately capturing both dispersion interactions and electron correlation effects [13] [14].

Geometry optimization calculations reveal the preferred molecular conformation, with the amino groups adopting near-planar arrangements relative to the benzene ring. The presence of three fluorine atoms creates significant electronic asymmetry, resulting in a permanent dipole moment estimated at approximately 3.5 to 4.0 Debye units . This enhanced polarity compared to non-fluorinated analogs influences solubility, intermolecular interactions, and reactivity patterns .

Natural Bond Orbital analysis quantifies the electron-withdrawing effects of fluorine substituents on the aromatic system [13]. The electronegativity of fluorine (3.98) creates substantial polarization of carbon-fluorine bonds, with natural population analysis revealing significant positive charges on carbons bonded to fluorine [13]. These electronic perturbations extend throughout the π-system, affecting the basicity of the amino groups .

Frontier Molecular Orbital Analysis

Frontier molecular orbital calculations provide insights into the reactivity and electronic properties of 3,4,5-Trifluorobenzene-1,2-diamine. The Highest Occupied Molecular Orbital primarily localizes on the amino groups and portions of the aromatic ring distant from fluorine substituents [13]. Conversely, the Lowest Unoccupied Molecular Orbital shows significant contributions from carbon atoms bonded to fluorine, reflecting the electron-accepting nature of these positions [13].

The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from 5.0 to 6.0 electron volts for fluorinated aromatic diamines, indicating moderate reactivity [13]. This energy gap directly correlates with global reactivity descriptors such as chemical hardness and softness, which govern the compound's behavior in chemical reactions [13].

Density of states analysis reveals the electronic distribution across different molecular fragments [13]. In 3,4,5-Trifluorobenzene-1,2-diamine, approximately 65-70% of the Highest Occupied Molecular Orbital density resides on the diamine portion of the molecule, while the Lowest Unoccupied Molecular Orbital shows greater contribution from the fluorinated regions [13].

Hydrogen Bonding Network Analysis

Intramolecular Hydrogen Bonding Interactions

The structural arrangement of 3,4,5-Trifluorobenzene-1,2-diamine presents opportunities for intramolecular hydrogen bonding between amino groups and nearby fluorine atoms. Natural Bond Orbital analysis and quantum mechanical calculations reveal weak but measurable N-H···F interactions with bond distances ranging from 2.1 to 2.8 Ångström units [15] [16].

These intramolecular hydrogen bonds influence molecular conformation and stability. The hydrogen bond angles typically range from 120 to 180 degrees, with more linear arrangements corresponding to stronger interactions [15]. The presence of multiple fluorine atoms creates competition for hydrogen bonding partners, resulting in dynamic equilibria between different conformational states [15].

Computational studies using the B3LYP-D3 functional with dispersion corrections indicate that N-H···F hydrogen bonding in rigid aromatic systems can range from slightly repulsive to weakly attractive, depending on geometric constraints [15]. In 3,4,5-Trifluorobenzene-1,2-diamine, the geometric arrangement favors weak attractive interactions with estimated energies of 1-3 kilocalories per mole [15].

Intermolecular Hydrogen Bonding Patterns

Crystal structure analysis reveals that 3,4,5-Trifluorobenzene-1,2-diamine participates in extensive intermolecular hydrogen bonding networks. The amino groups serve as both hydrogen bond donors and acceptors, forming N-H···N interactions with neighboring molecules [17] [16]. These primary hydrogen bonds typically exhibit bond lengths of 2.7 to 2.9 Ångström units and nearly linear geometries [17].

Secondary hydrogen bonding interactions include N-H···F contacts between amino groups and fluorine atoms of adjacent molecules [17] [18]. While individually weak, these interactions collectively contribute to crystal stability and influence physical properties such as melting point and solubility [17]. The geometric parameters for N-H···F hydrogen bonds show considerable variation, with bond lengths ranging from 2.4 to 3.0 Ångström units and angles from 130 to 170 degrees [18].

Crystallographic analysis of related fluorinated aromatic diamines reveals the formation of characteristic supramolecular motifs. Ring motifs with graph set notation R₂²(8) commonly form between pairs of molecules through amino group interactions [17] [16]. These basic units then assemble into extended two-dimensional or three-dimensional networks through additional hydrogen bonding interactions [17].

Hydrogen Bonding Cooperativity and Network Topology

The hydrogen bonding networks in 3,4,5-Trifluorobenzene-1,2-diamine crystals exhibit cooperative effects where the formation of one hydrogen bond enhances the strength of neighboring interactions [19]. This cooperativity arises from electronic polarization and geometric complementarity within the network [19].

Network topology analysis reveals the formation of discrete clusters, infinite chains, or extended three-dimensional frameworks depending on crystallization conditions and polymorphic form [17]. The presence of three fluorine atoms provides multiple acceptor sites, leading to complex branched networks rather than simple linear chains [17].

Graph set analysis quantifies the hydrogen bonding patterns using standardized notation [17]. Primary motifs involving amino groups typically form R₂²(8) rings, while secondary motifs incorporating fluorine atoms create larger ring systems with notation such as R₄⁴(12) or R₆⁶(16) [17]. These structural motifs influence mechanical properties, thermal stability, and pharmaceutical behavior [17].

| Hydrogen Bond Type | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···N (intermolecular) | 2.7-2.9 | 160-180 | 4-8 |

| N-H···F (intramolecular) | 2.1-2.8 | 120-180 | 1-3 |

| N-H···F (intermolecular) | 2.4-3.0 | 130-170 | 1-4 |

| C-H···F | 2.4-2.7 | 110-160 | 0.5-2 |